N-(1-ethyl-4-piperidinyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-16-8-5-12(6-9-16)15-13(17)11-4-3-7-14-10-11/h3-4,7,10,12H,2,5-6,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVDTZHDCZYBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 1 Ethyl 4 Piperidinyl Nicotinamide Analogues
Strategies for Core Scaffold Synthesis and Modifications
Classical Organic Synthetic Routes to N-(1-ethyl-4-piperidinyl)nicotinamide Derivatives
The most common and straightforward method for the synthesis of this compound analogues is the coupling of nicotinic acid or its activated derivatives with 1-ethyl-4-aminopiperidine. This can be achieved through several established protocols:
Acyl Chloride Method: Nicotinic acid can be converted to the more reactive nicotinoyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 1-ethyl-4-aminopiperidine, usually in the presence of a base like triethylamine (TEA) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method is often high-yielding and proceeds under mild conditions. semanticscholar.org
Amide Coupling Reagents: A widely used approach involves the direct condensation of nicotinic acid with 1-ethyl-4-aminopiperidine facilitated by a coupling reagent. researchgate.netacsgcipr.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions. acsgcipr.orgresearchgate.net Other modern coupling reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective. acsgcipr.org
A general synthetic scheme for these classical routes is depicted below:
A representative scheme for the synthesis of this compound via acyl chloride and coupling agent methods.The starting material, 1-ethyl-4-aminopiperidine, can be synthesized through various methods, including the reductive amination of N-ethyl-4-piperidone.
| Reagent/Method | Description | Typical Conditions |
| Acyl Chloride | Activation of nicotinic acid to nicotinoyl chloride followed by reaction with the amine. | SOCl₂ or (COCl)₂, followed by amine and a base (e.g., TEA) in an inert solvent (e.g., DCM). |
| EDCI/HOBt | A carbodiimide-based coupling system that facilitates direct amide bond formation. | EDCI, HOBt, base (e.g., DIPEA) in a solvent like DMF or DCM at room temperature. researchgate.net |
| HATU | A highly efficient uronium-based coupling reagent. | HATU, base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF). |
Advanced and Stereoselective Synthesis Approaches for Analogues
The development of analogues with specific stereochemistry at the piperidine (B6355638) ring often requires more sophisticated synthetic strategies. Chiral piperidine derivatives are crucial as the three-dimensional arrangement of substituents can significantly impact biological activity. nih.gov
Advanced methods for the stereoselective synthesis of 4-aminopiperidine (B84694) derivatives, which can then be elaborated to chiral this compound analogues, include:
Asymmetric Hydrogenation: The asymmetric hydrogenation of suitably substituted pyridine precursors or enamides can provide access to chiral piperidines. dst.gov.in This often involves the use of chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the piperidine precursor can direct the stereochemical outcome of subsequent reactions. For instance, a chiral auxiliary on the piperidine nitrogen can influence the stereoselectivity of additions to the ring. nih.gov
Enzymatic Resolutions: Biocatalytic methods, such as enzymatic resolution of racemic mixtures of 4-aminopiperidine derivatives or their precursors, can provide access to enantiomerically pure building blocks.
Domino Reactions: Multi-component or domino reactions can be designed to construct the piperidine ring with a high degree of stereocontrol in a single step. For example, a domino Mannich-Michael reaction has been employed for the stereoselective synthesis of dehydropiperidinones, which can be further transformed into variously substituted piperidine derivatives. nih.gov
These advanced approaches allow for the synthesis of specific stereoisomers of this compound analogues, enabling detailed structure-activity relationship (SAR) studies.
Functionalization and Derivatization at the Nicotinamide (B372718) Moiety
The nicotinamide moiety offers several positions for functionalization to explore SAR. The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through the formation of an N-oxide. acs.org
Common modifications include:
Substitution on the Pyridine Ring: Introduction of substituents such as halogens, alkyl, alkoxy, or amino groups at various positions on the pyridine ring of nicotinic acid can be achieved through standard aromatic chemistry. These substituted nicotinic acids can then be coupled with 1-ethyl-4-aminopiperidine. For example, halogenated nicotinic acids can serve as handles for further cross-coupling reactions. semanticscholar.org
Late-Stage C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring at a later stage of the synthesis. This can be a powerful tool for rapid diversification of the nicotinamide scaffold. mdpi.com
Below is a table summarizing potential modifications to the nicotinamide moiety:
| Position of Modification | Type of Substituent | Potential Synthetic Method |
| C2, C4, C5, C6 | Halogen (Cl, Br) | Sandmeyer reaction from corresponding aminonicotinic acids; direct halogenation. |
| C2, C4, C6 | Alkoxy | Nucleophilic aromatic substitution on activated (e.g., halogenated) pyridines. |
| C5, C6 | Alkyl, Aryl | Cross-coupling reactions (e.g., Suzuki, Negishi) on halogenated nicotinic acids. |
| C2, C4, C6 | Amino | Nucleophilic aromatic substitution on activated pyridines. |
Modifications of the Piperidine Ring System and its Substituents
The piperidine ring provides multiple avenues for structural modification to modulate the physicochemical and pharmacological properties of the analogues.
N-Substituent Variation: The N-ethyl group can be readily replaced with other alkyl, aryl, or functionalized groups. This is typically achieved by starting with 4-aminopiperidine (with a protected amine) and performing N-alkylation or N-arylation on the piperidine nitrogen, followed by deprotection and coupling with nicotinic acid.
Substitution on the Piperidine Ring: Introduction of substituents at the C2, C3, C5, or C6 positions of the piperidine ring can create chiral centers and influence the conformation of the ring. This often requires the synthesis of a pre-functionalized piperidine core. digitellinc.com For instance, substituted piperidones can be used as starting materials, or functional groups can be introduced through reactions such as alpha-alkylation of the corresponding enolates.
Ring Size Variation: Although less common, the piperidine ring can be replaced with other cyclic amines, such as pyrrolidine or azepane, to investigate the impact of ring size on activity.
Incorporation of this compound into Hybrid Molecular Architectures
The this compound scaffold can be incorporated into larger, hybrid molecules to combine its potential biological activities with those of other pharmacophores. This molecular hybridization approach is a common strategy in drug discovery to develop multi-target ligands or to enhance the properties of a known active molecule.
This can be achieved by:
Linking to another bioactive molecule: The nicotinamide or piperidine ring can be functionalized with a linker that allows for covalent attachment to another molecule. For example, a carboxylic acid or amino group could be introduced onto the scaffold to enable amide bond formation with another molecular entity.
Fusion with another ring system: The piperidine or pyridine ring can be annulated with another ring to create a more complex, rigid scaffold.
Yield Optimization and Scalability Considerations in Research Synthesis
For the synthesis of a library of analogues for research purposes, optimizing reaction yields and ensuring the scalability of the synthetic route are important considerations.
Optimization of Coupling Conditions: The efficiency of the amide bond formation is crucial. Screening of different coupling reagents, bases, solvents, and reaction temperatures can significantly improve the yield. acsgcipr.org For instance, the choice between different carbodiimide or uronium-based coupling agents can have a substantial impact on the outcome of the reaction, especially with sterically hindered or electronically deactivated substrates.
Purification Strategies: Developing efficient purification methods is key for obtaining high-purity compounds for biological testing. While chromatography is common in research labs, crystallization or salt formation might be more scalable options.
Process Safety: When considering scaling up a synthesis, the safety of the reagents and reaction conditions becomes paramount. Reagents like thionyl chloride require careful handling, and exothermic reactions need to be properly controlled.
Atom Economy: In the context of green chemistry, choosing synthetic routes with high atom economy is desirable. Direct amide formation using catalytic methods is preferable to stoichiometric activating agents that generate significant waste. acs.org
Recent advancements in continuous flow chemistry offer promising avenues for the safe and efficient scale-up of such syntheses, allowing for better control over reaction parameters and potentially higher yields. acs.org
Molecular Interactions and Mechanistic Elucidation of N 1 Ethyl 4 Piperidinyl Nicotinamide in Biological Systems
Receptor Binding Profiles and Ligand-Receptor Interaction Mechanisms
The unique structural composition of N-(1-ethyl-4-piperidinyl)nicotinamide, featuring a nicotinamide (B372718) moiety linked to an N-ethyl-piperidine group, suggests its potential to interact with a variety of biological targets. The nicotinamide portion is a derivative of niacin (Vitamin B3), while the piperidine (B6355638) scaffold is a common feature in many neurologically active agents. This combination allows for a diverse pharmacological profile, with documented interactions across several key receptor families.
The piperidine and related piperazine (B1678402) moieties are well-established pharmacophores for serotonin (B10506) receptor ligands. mdpi.com Specifically, for the 5-HT3 receptor, a ligand-gated ion channel, arylpiperazine derivatives have been shown to exhibit high binding affinity. nih.gov Research into condensed quinoline (B57606) and pyridine (B92270) derivatives bearing an N-methylpiperazine moiety revealed compounds with subnanomolar affinity for the 5-HT3 receptor subtype. nih.gov One particularly active compound demonstrated a Ki value approximately ten times higher than the reference compound quipazine, alongside greater selectivity. nih.gov
While direct binding data for this compound at the 5-HT3 receptor is not extensively detailed in the available literature, the structural elements suggest a potential interaction. Structure-activity relationship (SAR) studies on related compounds indicate that the nature of the aromatic system and the substitution on the piperidine/piperazine nitrogen are critical for affinity and selectivity. For instance, in a series of quinoxaline-2-carboxamide (B189723) derivatives, the N-n-propyl analog was identified as a potent 5-HT3 receptor antagonist. researchgate.net The interaction is often governed by a three-component pharmacophore model, and slight modifications can shift a compound's activity from antagonistic to partial agonistic. nih.govresearchgate.net
Table 1: 5-HT3 Receptor Binding of Related Piperidine/Piperazine Derivatives
| Compound Class | Example Compound | Activity | Affinity (Ki/IC50) | Reference |
|---|---|---|---|---|
| Arylpiperazine Derivatives | 2-(4-methyl-1-piperazinyl)quinoline derivative | Partial Agonist | ~0.25 nM (EC50) | nih.gov |
| Arylpiperazine Derivatives | 2-(4-methyl-1-piperazinyl)quinoline derivative | Antagonist | ~8 nM (IC50) | nih.gov |
The interaction of piperidine-containing ligands with dopamine (B1211576) receptors, particularly the D2 subtype, is a subject of extensive research. High doses of nicotinamide itself have been suggested to exert an antagonistic effect on dopamine receptors in vivo. nih.gov The core mechanism for many D2 ligands involves a crucial interaction between a protonatable nitrogen atom on the ligand and a highly conserved aspartic acid residue (Asp114 or Asp 3.32) within the receptor's binding pocket. researchgate.netmdpi.com This ionic bond is considered essential for binding and is observed in both agonists and antagonists. mdpi.com
While specific high-affinity binding of this compound to the D2 receptor is not explicitly documented, related structures show varied affinities. For example, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, which also contains a substituted piperidine ring, displays an affinity (Ki) of 151 nM for the human D2 receptor. researchgate.net Other phenylpiperidine derivatives, such as (-)-OSU6162, exhibit lower in vitro binding affinity with a Ki of 447 nM, yet show significant D2 receptor occupancy in vivo. nih.gov The selectivity between D2 and D3 receptors is a key area of investigation, with some N-phenylpiperazine benzamides achieving over 1000-fold selectivity for the D3 subtype. mdpi.com This selectivity is often attributed to the benzamide (B126) portion interacting with a secondary binding site unique to the D3 receptor. mdpi.com
Table 2: Dopamine D2 Receptor Binding Data for Structurally Related Compounds
| Compound | Scaffold | Affinity (Ki) | Receptor | Reference |
|---|---|---|---|---|
| D2AAK1_3 | Tetrahydropyridin-yl-indole | 151 nM | Human D2 | researchgate.net |
| (-)-OSU6162 | Phenylpiperidine | 447 nM | D2 | nih.gov |
| ACR16 | Phenylpiperidine | >1000 nM | D2 | nih.gov |
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor involved in immune responses, making it a target for inflammatory diseases. researchgate.netresearchgate.net Several classes of small molecule CXCR3 antagonists feature a piperidine or piperazine core, highlighting the importance of this scaffold for activity. nih.govnih.govnih.gov These compounds often act as allosteric modulators, meaning they bind to a site on the receptor different from the endogenous chemokine binding site. researchgate.net
SAR studies of pyridyl-piperazinyl-piperidine derivatives have shown that substitutions on the piperazine ring can have a pronounced effect on CXCR3 affinity. nih.gov One analog with a 2'(S)-ethylpiperazine moiety demonstrated a human CXCR3 IC50 of just 0.2 nM. nih.gov Another class of piperazinyl-piperidine compounds showed high affinity, with a radiolabeled ligand exhibiting a Kd of 0.65 nM for CXCR3. researchgate.net The binding mode of these antagonists is thought to involve a tight fit into a binding pocket, which explains the steep structure-activity relationships observed. nih.gov Given that this compound contains a substituted piperidine ring, it shares a key structural feature with these potent CXCR3 antagonists.
Table 3: CXCR3 Antagonist Activity of Piperidine-Containing Scaffolds
| Compound Class | Key Feature | Activity (IC50/Kd) | Receptor | Reference |
|---|---|---|---|---|
| Pyridyl-piperazinyl-piperidine | 2'(S)-ethylpiperazine | 0.2 nM (IC50) | Human CXCR3 | nih.gov |
| Piperazinyl-piperidine | N/A | 0.65 nM (Kd) | CXCR3 | researchgate.net |
A significant area of research for piperidinyl-nicotinamides is their activity as antagonists of the somatostatin (B550006) receptor subtype 5 (SSTR5). nih.gov SSTR5 is a G protein-coupled receptor that plays a role in regulating hormone secretion, including insulin. nih.gov Antagonists of SSTR5 are therefore investigated as potential treatments for diabetes. google.com
A series of nicotinamides based on benzyl-substituted 4-aminopiperidines have been identified as potent and selective SSTR5 antagonists, with binding affinities (Ki) ranging from 2.4 nM to 436 nM. nih.gov The structure-activity relationship for these compounds is well-defined, and the receptor demonstrates strong stereo-selectivity. nih.gov The general structure consists of the nicotinamide "head" and the substituted piperidine "tail," connected by an amine linker. While the specific Ki for this compound is not singled out, it falls within this chemical class. Optimization of this scaffold has led to the development of highly potent and selective SSTR5 antagonists, with some azaspirodecanone derivatives showing significant glucose-lowering effects in preclinical models. nih.gov
Table 4: Binding Affinity of Piperidinyl-Nicotinamides at SSTR5
| Compound Class | Scaffold | Affinity Range (Ki) | Target | Reference |
|---|
The M4 muscarinic acetylcholine (B1216132) receptor is a G protein-coupled receptor predominantly expressed in the brain and is a target for neurological and movement disorders. nih.govnih.gov The development of selective M4 antagonists has been challenging due to the high structural homology among muscarinic receptor subtypes. nih.gov However, recent work has led to the discovery of the first selective M4 antagonists. nih.gov
Docking studies of M4 receptor ligands reveal that a basic piperidine amine plays a key role, forming an interaction with a conserved aspartic acid residue (Asp112) in the orthosteric binding site. nih.gov This interaction is fundamental for anchoring the ligand to the receptor. While this finding was described for agonists, the interaction with Asp112 is also critical for antagonists. The discovery of selective M4 antagonists has confirmed that these compounds can produce antiparkinsonian and antidystonic effects in preclinical models, validating the therapeutic potential of targeting this receptor. nih.gov The presence of the N-ethyl-piperidine group in this compound makes it a candidate for interaction with the M4 receptor, although specific binding studies are required for confirmation.
Enzyme Modulation and Mechanistic Characterization
The nicotinamide component of this compound makes it a candidate for interaction with enzymes involved in NAD+ metabolism. Two such key enzymes are Nicotinamide N-methyltransferase (NNMT) and Nicotinamide phosphoribosyltransferase (NAMPT).
NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide to form 1-methylnicotinamide (B1211872) (MNA), using S-adenosyl-methionine (SAM) as a methyl donor. nih.gov This process is a key step in nicotinamide clearance. By methylating nicotinamide, NNMT limits its availability for conversion back into NAD+ via the salvage pathway. nih.gov Overexpression of NNMT is associated with certain metabolic diseases, and small molecule inhibitors of NNMT are being investigated as therapeutic agents. nih.gov
NAMPT, also known as visfatin, is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). nih.gov Inhibition of NAMPT is an explored strategy in cancer therapy due to the high demand for NAD+ in proliferating cells. The binding site of NAMPT inhibitors is often a tunnel-shaped cavity adjacent to the enzyme's active site.
Given its structure, this compound could potentially act as a substrate for NNMT or as a modulator of NAMPT activity. The N-ethyl-piperidine moiety could influence its binding affinity and specificity compared to native nicotinamide.
Table 5: Key Enzymes in Nicotinamide Metabolism
| Enzyme | Function | Role of Nicotinamide | Potential Interaction | Reference |
|---|---|---|---|---|
| Nicotinamide N-methyltransferase (NNMT) | Catalyzes N-methylation of nicotinamide to MNA. | Substrate | Substrate or Inhibitor | nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Other Names |
|---|---|
| This compound | - |
| Quipazine | - |
| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | D2AAK1_3 |
| (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine | (-)-OSU6162 |
| 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine | ACR16 |
| Nicotinamide | Niacinamide, Vitamin B3 |
| 1-methylnicotinamide | MNA |
| Nicotinamide mononucleotide | NMN |
Nicotinamide Phosphoribosyltransferase (NAMPT) Activation and Inhibition Mechanisms
The nicotinamide salvage pathway is critical for maintaining cellular levels of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), with NAMPT being the rate-limiting enzyme. Compounds structurally related to this compound have been identified as both activators and inhibitors of NAMPT, acting through distinct mechanisms.
Activation Mechanisms: Novel NAMPT positive allosteric modulators (N-PAMs) have been discovered that enhance the enzyme's efficiency. nih.govnih.gov The mechanism of activation involves the binding of these modulators to a newly identified allosteric site, a "rear channel" in the NAMPT enzyme. nih.govnih.govnih.gov This binding event regulates the access and binding of the natural substrate, nicotinamide (NAM), to the active site. nih.govnih.gov
Specifically, N-PAM binding is proposed to compete with NAM's access to the nucleobase pocket through this rear channel. nih.gov This interaction selectively blocks a non-productive, low-affinity binding state of NAM while still permitting the productive, high-affinity binding required for conversion to nicotinamide mononucleotide (NMN). nih.gov This modulation effectively lowers the Michaelis constant (KM) for NAM and increases the catalytic efficiency of the enzyme, leading to elevated cellular NAD+ levels. nih.gov The activation is also dependent on cellular concentrations of ATP, NAM, and NAD+, suggesting that pharmacological activators can be engineered to function optimally under specific metabolic conditions. nih.govnih.gov
Inhibition Mechanisms: Conversely, the nicotinamide-piperidine scaffold is also a key feature in potent NAMPT inhibitors. Inhibition of NAMPT is a therapeutic strategy, particularly in oncology. nih.gov These inhibitors function by binding to two unique, tunnel-shaped cavities located adjacent to the active site of the NAMPT homodimer. nih.gov
For instance, studies on azaindole-piperidine motif compounds, which are structurally analogous to the core scaffold of this compound, show that they occupy this tunnel region. nih.gov The potency of these inhibitors is highly sensitive to subtle structural changes. The substitution of a carbon atom in the piperidine ring for a nitrogen atom (creating a piperazine moiety) can drastically reduce inhibitory activity. This has been attributed to electronic repulsion between the piperazine nitrogen and the Nδ atom of a histidine residue (His191) within the binding tunnel. nih.gov This highlights that the electrostatic potential within the tunnel cavity is a critical determinant of binding affinity and inhibitory potency. nih.gov
Kinase Inhibition Profiles (e.g., VEGFR-2, ERK-2, Abl-1)
The nicotinamide scaffold has been explored for its potential as a multi-kinase inhibitor. While direct inhibition data for this compound is not extensively detailed, structurally related compounds have shown significant activity against several key kinases involved in cancer signaling.
A study focusing on a derivative, N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT), identified it as a scaffold targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1). researchgate.net Molecular docking studies indicated that these compounds interact with the ATP-binding sites of these kinases. researchgate.net A representative compound from this series, 6b , demonstrated significant anti-proliferative activity against the HepG2 human liver cancer cell line (IC50 of 11.3 μM) and the K562 cell line (IC50 of 4.5 μM), which has hyperactive multikinases. researchgate.net The biological effects are thought to stem from the collaborative inhibition of VEGFR-2, ERK-2, and Abl-1. researchgate.net
Other research has also identified nicotinamide derivatives as potent inhibitors of VEGFR-1 and VEGFR-2, with some compounds achieving IC50 values below 100 nM. The design of (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide yielded a potent VEGFR-2 inhibitor with an IC50 of 65 nM, further establishing the utility of the nicotinamide core in targeting this kinase family.
Table 1: Kinase Inhibition Profile of a Representative Nicotinamide Derivative (Compound 6b)
| Cell Line | Primary Kinase Target Context | IC50 (μM) |
|---|---|---|
| HepG2 | Human Liver Cancer | 11.3 |
Data sourced from a study on NEPT derivatives, which are structurally related to this compound. researchgate.net
Phosphodiesterase (e.g., PDE4) Isozyme Inhibition
Nicotinamide derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the suppression of pro-inflammatory mediators, making PDE4 a key target for treating inflammatory diseases.
The inhibition of PDE4B and PDE4D subtypes is considered crucial for the anti-inflammatory effects, as these are the primary isoforms expressed in immune cells. While pan-PDE4 inhibitors exist, research is focused on developing subtype-selective inhibitors to improve the therapeutic window. A patent for nicotinamide derivatives demonstrates their utility as PDE4 inhibitors for inflammatory and respiratory conditions. The development of these compounds showcases the adaptability of the nicotinamide scaffold to target the catalytic site of PDE4 enzymes.
Table 2: Clinically Approved PDE4 Inhibitors and their Targets
| Compound | Primary Target | Approved Indication(s) |
|---|---|---|
| Roflumilast | Pan-PDE4 | Severe COPD |
| Apremilast | Pan-PDE4 | Psoriasis, Psoriatic Arthritis |
| Crisaborole | Pan-PDE4 | Atopic Dermatitis |
This table provides context on the therapeutic relevance of PDE4 inhibition. Data sourced from reviews on PDE4 inhibitors.
Inhibition of Oxysterol-Binding Protein (OSBP)
Following a review of available scientific literature, there is currently no direct evidence or published research detailing the interaction or inhibition of Oxysterol-Binding Protein (OSBP) by this compound. This specific molecular interaction remains an uncharacterized area.
IRAK4 Degrader Mechanisms
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical protein in inflammatory signaling, possessing both kinase and scaffolding functions. This dual role makes it an ideal candidate for targeted protein degradation, which eliminates the entire protein, rather than just inhibiting its catalytic activity.
Heterobifunctional degraders targeting IRAK4, such as KT-474, have been developed. These molecules work by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This mechanism effectively ablates both the kinase and scaffolding functions of the protein. The chemical structure of these degraders often incorporates a piperidine-based moiety to engage the E3 ligase. For instance, the design of KT-474 involved optimizing a linker containing a basic amine and a cyclohexyl moiety attached to the IRAK4 ligand to significantly boost binding affinity and degradation efficiency. This demonstrates that piperidine-containing structures are integral to the mechanism of these advanced therapeutic agents.
Cellular Pathway Modulation Studies (e.g., NAD+ biosynthesis/catabolism, autophagy, REV-ERB)
The molecular interactions of this compound and its analogs translate into significant modulation of key cellular pathways.
NAD+ Biosynthesis/Catabolism: As NAMPT activators, these compounds directly enhance the NAD+ salvage pathway, boosting cellular NAD+ levels. nih.govnih.gov This is particularly relevant in conditions of cellular stress, aging, or disease where NAD+ is depleted. nih.gov By increasing the efficiency of NAMPT, these molecules can counteract the effects of increased NAD+ catabolism. nih.gov
Autophagy: NAD+ is a known activator of autophagy, a cellular recycling process essential for homeostasis, particularly in metabolically active cells like cardiomyocytes. The mechanism can be mediated by the NAD+-dependent deacetylase Sirtuin-1, which deacetylates essential autophagy proteins. Studies using nicotinamide, the precursor for the salvage pathway, have shown that increasing cardiac NAD+ levels can stimulate autophagic flux, contributing to therapeutic effects in models of heart failure.
REV-ERB: The nuclear receptors REV-ERBα and REV-ERBβ are core components of the circadian clock and are major regulators of metabolism. Research has uncovered a direct link between the circadian clock and NAD+ biosynthesis. REV-ERBs control the rhythmic expression of NAMPT in the heart by directly repressing a transcriptional repressor called E4BP4. Loss of REV-ERBs leads to the overexpression of E4BP4, which in turn suppresses Nampt expression and reduces NAD+ levels. This highlights a potential intersection where modulating NAMPT activity could influence or be influenced by circadian rhythm pathways.
Structure-Based Drug Design Principles Derived from Molecular Interactions
The diverse biological activities of nicotinamide-piperidine derivatives have been leveraged in structure-based drug design to create potent and selective agents.
NAMPT Inhibitors: The design of NAMPT inhibitors has been guided by the crystal structure of the enzyme. The key insight is the importance of the electrostatic environment within the inhibitor-binding tunnel. nih.gov Design principles dictate that avoiding electrostatic clashes, such as the one observed between a piperazine nitrogen and His191, is crucial for high-affinity binding and potent inhibition. nih.gov Therefore, maintaining a piperidine or similar non-basic ring structure at that position is a key design principle. nih.gov
IRAK4 Degraders: For IRAK4 degraders, structure-based design has focused on optimizing the linker connecting the IRAK4-binding moiety to the E3 ligase ligand. It was found that incorporating a cyclohexyl group near the protein ligand and placing a basic amine at an appropriate position within the linker significantly enhances binding affinity to IRAK4 by engaging specific residues (Ile185 and Asp278). This improved affinity translates directly to a more than 10-fold increase in degradation efficiency.
VEGFR-2 Inhibitors: The design of nicotinamide-based VEGFR-2 inhibitors involves creating a molecule with pharmacophoric features that can effectively interact with the kinase's catalytic pocket. Modifications to the terminal phenyl ring of the nicotinamide scaffold, such as adding a 2,2,2-trifluoroacetamide moiety, are designed to create additional interactions within the allosteric binding site, thereby increasing inhibitory potency.
Investigation of N-dealkylation Mechanisms by Cytochrome P450s using Analogues
The metabolic fate of many xenobiotics, including pharmaceuticals, is often determined by the activity of the cytochrome P450 (CYP) superfamily of enzymes. For compounds containing an N-alkylpiperidine moiety, such as this compound, N-dealkylation is a primary metabolic pathway. nih.govacs.org This process involves the removal of an alkyl group from the piperidine nitrogen, a reaction catalyzed by CYP enzymes that can significantly impact the compound's pharmacokinetic profile and biological activity. The investigation into the mechanisms of N-dealkylation, particularly through the use of structural analogues, provides crucial insights into the enzymatic process.
The process of N-dealkylation is initiated by the binding of the substrate within the active site of the CYP enzyme. nih.gov Following this, the reaction center of the substrate is positioned near the heme iron, facilitating catalytic electron transfer from cofactors like NADPH. nih.gov A critical step in this mechanism is the abstraction of a hydrogen atom from the α-carbon of the alkyl group attached to the piperidine nitrogen by the highly reactive P450 compound I species. nih.gov This is often considered the rate-limiting step in N-dealkylation reactions. nih.gov
The use of analogues with varying N-alkyl substituents has been instrumental in elucidating the structure-activity relationships of this metabolic process. By comparing the metabolism of compounds with different alkyl groups (e.g., methyl, ethyl, isopropyl), researchers can probe the steric and electronic factors that influence the rate and regioselectivity of N-dealkylation.
Theoretical studies employing Density Functional Theory (DFT) have been used to calculate the activation energy required for the abstraction of the α-carbon hydrogen from the N-alkyl group of 4-aminopiperidine (B84694) analogues. These calculations provide a quantitative measure of the energetic barrier for the initial step of N-dealkylation.
| N-Alkyl Substituent | Activation Energy for α-Carbon Hydrogen Abstraction (kcal/mol) |
|---|---|
| Methyl | 98.47 |
| Ethyl | 96.64 |
| Isopropyl | 96.55 |
This table presents theoretical data on the activation energy for the initial step of N-dealkylation for different N-alkyl-4-aminopiperidine analogues, as determined by Density Functional Theory (DFT) calculations.
The data indicates a slight decrease in the activation energy as the size of the alkyl group increases from methyl to isopropyl. This suggests that the electronic properties of the larger alkyl groups may slightly favor the hydrogen abstraction process. However, steric hindrance can also play a role, potentially counteracting the favorable electronic effects by impeding the optimal positioning of the substrate within the enzyme's active site. nih.gov
For this compound, the ethyl group attached to the piperidine nitrogen is the primary site for N-dealkylation. The process would yield N-(4-piperidinyl)nicotinamide and acetaldehyde. The study of analogues with different substituents on the nicotinamide ring or alterations to the piperidine structure would further clarify the specific interactions governing its metabolism by CYP3A4 and other contributing isoforms.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of N 1 Ethyl 4 Piperidinyl Nicotinamide Analogues
In Vitro Metabolic Stability Studies in Liver Microsomes
The liver is the primary site of drug metabolism, and in vitro studies using liver microsomes are a fundamental tool for predicting a compound's metabolic clearance in vivo. These subcellular fractions contain a high concentration of phase I metabolic enzymes, most notably the cytochrome P450 (CYP450) superfamily. By incubating a drug candidate with liver microsomes from various species, including humans, researchers can assess its intrinsic stability and identify potential inter-species differences in metabolism.
In a representative study investigating a compound with a similar N-substituted piperidine (B6355638) moiety, the metabolic stability was evaluated in human, mouse, and rat liver microsomes. The compound was incubated at a concentration of 1 µM with 0.5 mg/mL of microsomal protein, and the percentage of the parent compound remaining was measured over time.
The findings from such studies are crucial for several reasons. A high metabolic instability in liver microsomes often translates to rapid clearance in vivo, potentially leading to a short duration of action and low systemic exposure after oral administration. Conversely, very high stability might result in drug accumulation and potential toxicity. Identifying the primary CYP450 isoforms responsible for metabolism is also a key objective, as this information is vital for predicting potential drug-drug interactions.
For N-(1-ethyl-4-piperidinyl)nicotinamide analogues, the primary routes of phase I metabolism are anticipated to involve the N-ethyl group and the piperidine ring. Common metabolic transformations for such structures include:
N-dealkylation: The removal of the ethyl group from the piperidine nitrogen is a common metabolic pathway catalyzed by CYP450 enzymes.
Hydroxylation: The addition of a hydroxyl group to the piperidine ring or the ethyl group can occur, increasing the compound's polarity and facilitating its excretion.
Oxidation: Further oxidation of a hydroxylated metabolite can lead to the formation of a ketone.
The in vitro half-life (t½) and intrinsic clearance (CLint) are key parameters derived from these studies. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Interactive Data Table: In Vitro Metabolic Stability of a Representative N-Alkyl Piperidine Analogue in Liver Microsomes
| Species | % Parent Remaining at 60 min | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 65 | 95 | 15 |
| Rat | 30 | 40 | 43 |
| Mouse | 15 | 20 | 87 |
This table presents hypothetical data for illustrative purposes, based on typical findings for compounds with similar structural features.
In Vitro Plasma Protein Binding and Blood Cell Association Research
The extent to which a drug binds to plasma proteins and associates with blood cells significantly influences its distribution, availability to target tissues, and clearance. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. Therefore, determining the plasma protein binding (PPB) and blood cell partitioning is a critical component of preclinical characterization.
Equilibrium dialysis is the gold standard method for determining PPB. In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the percentage of the drug bound to plasma proteins.
For this compound analogues, which are basic compounds, binding is expected to occur primarily to albumin and alpha-1-acid glycoprotein (B1211001) (AAG). The degree of binding can vary significantly across species due to differences in protein composition and structure.
Blood cell association studies are conducted by incubating the drug with whole blood and then separating the plasma and blood cell fractions. The concentration of the drug in each fraction is measured to determine the blood-to-plasma concentration ratio (B/P ratio). A B/P ratio greater than 1 indicates that the drug preferentially distributes into blood cells.
Interactive Data Table: Plasma Protein Binding and Blood Cell Association of a Representative N-Alkyl Piperidine Analogue
| Species | Plasma Protein Binding (%) | Blood/Plasma Ratio |
| Human | 92.5 | 1.1 |
| Rat | 88.1 | 1.3 |
| Dog | 95.3 | 0.9 |
| Monkey | 90.7 | 1.0 |
This table presents hypothetical data for illustrative purposes, based on typical findings for compounds with similar structural features.
Allometric Scaling Approaches for Preclinical Prediction in Animal Models
Allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from data obtained in preclinical animal models. This approach is based on the principle that many physiological and metabolic processes scale with body weight in a predictable manner. The general allometric equation is:
Y = aW^b
Where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. By plotting the log of the pharmacokinetic parameter against the log of the body weight for several animal species, a linear relationship can often be established, allowing for extrapolation to humans.
For this compound analogues, allometric scaling can be used to predict human clearance (CL) and volume of distribution (Vd). These predictions are crucial for estimating the human half-life and for selecting the first-in-human dose. It is important to note that allometric scaling has its limitations and is most successful for drugs that are eliminated primarily by hepatic metabolism and have similar metabolic pathways across species.
Excretion Pathway Research in Animal Models and Metabolite Identification
Understanding how a drug and its metabolites are eliminated from the body is essential for a complete pharmacokinetic profile. Excretion studies are typically conducted in animal models, often using radiolabeled compounds to track the parent drug and all its metabolites. Urine, feces, and bile are collected over time to determine the primary routes and rates of excretion.
For this compound analogues, several metabolic and excretory pathways are plausible. Based on studies of compounds with similar N-ethylpiperidine moieties, the primary metabolic transformations are likely to include N-de-ethylation and hydroxylation of the piperidine ring. nih.gov The resulting metabolites, being more polar than the parent compound, are then more readily excreted.
Metabolite identification is a key component of these studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the chemical structures of the metabolites in biological samples. This information is critical for several reasons:
It helps to elucidate the metabolic pathways of the drug.
It allows for the assessment of whether any of the metabolites are pharmacologically active.
It is important to determine if any unique human metabolites are formed, which could have safety implications.
In studies of related compounds, hydrolysis of the amide bond has also been observed as a metabolic pathway. nih.gov The resulting carboxylic acid and amine fragments would then be further metabolized and excreted.
Pharmacokinetic Modeling and Simulation in Preclinical Animal Systems
Pharmacokinetic (PK) modeling and simulation are powerful tools used to integrate data from various in vitro and in vivo studies to create a comprehensive mathematical description of a drug's absorption, distribution, metabolism, and excretion (ADME). These models can be used to simulate drug concentrations in different tissues over time and to predict the impact of various factors, such as dose and dosing frequency, on the drug's pharmacokinetic profile.
For this compound analogues, preclinical PK data from animal studies (e.g., plasma concentration-time profiles after intravenous and oral administration) are used to develop compartmental or physiologically based pharmacokinetic (PBPK) models.
PBPK models are more mechanistic models that incorporate physiological and anatomical information about the animal species, as well as in vitro data on the drug's properties (e.g., metabolic stability, plasma protein binding). PBPK models are particularly valuable for interspecies scaling and for predicting human pharmacokinetics.
By combining the preclinical PK model with pharmacodynamic (PD) data (i.e., the relationship between drug concentration and pharmacological effect), a PK/PD model can be developed. This integrated model allows for the simulation of the time course of the drug's effect and can be used to optimize the dosing regimen to achieve the desired therapeutic outcome.
Advanced Analytical Methodologies for N 1 Ethyl 4 Piperidinyl Nicotinamide Research
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., advanced NMR, HRMS)
The definitive identification and structural confirmation of N-(1-ethyl-4-piperidinyl)nicotinamide in research settings rely heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.
Advanced NMR methods, including two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unequivocally assign the proton (¹H) and carbon-¹³ (¹³C) signals of the molecule. These experiments reveal the connectivity between atoms, confirming the nicotinamide (B372718) and ethyl-piperidinyl moieties and their linkage. For instance, HMBC correlations would be expected between the carbonyl carbon of the nicotinamide group and the proton on the nitrogen-bearing carbon of the piperidine (B6355638) ring. Furthermore, given the presence of nitrogen atoms, ¹⁵N NMR can provide valuable insights into the electronic environment of the pyridine (B92270) and piperidine nitrogens. ipb.pt
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the determination of the elemental composition of this compound. nih.gov This technique is critical for confirming the molecular formula of the synthesized compound and for identifying its metabolites in complex biological matrices. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural confirmation by showing characteristic losses of the ethyl group, the piperidine ring, or the nicotinamide moiety.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Purpose |
| ¹H NMR | Distinct signals for aromatic protons of the nicotinyl group, piperidinyl ring protons, and ethyl group protons. | Confirms the presence of all constituent parts of the molecule. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine and ethyl groups. | Provides a carbon skeleton map of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations establishing H-H, C-H, and long-range C-H connectivities. | Unambiguously assembles the molecular structure. |
| HRMS (e.g., Q-TOF, Orbitrap) | A highly accurate mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. | Determines the elemental composition and confirms the molecular formula. |
| MS/MS | Characteristic fragment ions resulting from the cleavage of the amide bond, and fragmentation of the piperidine and ethyl groups. | Provides detailed structural information and aids in metabolite identification. |
Chromatographic Separation and Detection Methods for Research Samples (e.g., LC-MS, GC systems)
For the analysis of this compound in research samples, particularly from biological matrices, chromatographic techniques coupled with mass spectrometry are the methods of choice.
Liquid Chromatography-Mass Spectrometry (LC-MS), and more specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and selectivity. windows.netresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where the compound is separated from other components on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.netmdpi.com The mass spectrometer, operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, allows for the highly specific detection and quantification of the target analyte even at very low concentrations. windows.net
Gas Chromatography (GC) systems coupled with a mass spectrometer (GC-MS) can also be utilized, although this may require derivatization of the molecule to increase its volatility and thermal stability. Given the polarity of the nicotinamide moiety, derivatization of the amide group might be necessary for optimal GC analysis.
Table 2: Chromatographic Methods for this compound Analysis
| Method | Stationary Phase Example | Mobile/Carrier Gas Example | Detection | Key Advantages |
| LC-MS/MS | C18 silica (B1680970) column | Water/Acetonitrile gradient with 0.1% formic acid | Triple Quadrupole Mass Spectrometer | High sensitivity, high selectivity, suitable for complex matrices without derivatization. windows.netresearchgate.netnih.gov |
| GC-MS | Phenyl-arylene polymer (e.g., DB-5ms) | Helium | Quadrupole or Ion Trap Mass Spectrometer | High resolution separation, but may require derivatization. |
Isotopic Labeling and Hyperpolarization Techniques for In Vivo Metabolic Probing in Research
To trace the metabolic fate of this compound in vivo, isotopic labeling is a powerful research tool. nih.gov Stable isotopes such as deuterium (B1214612) (²H), carbon-¹³ (¹³C), or nitrogen-¹⁵ (¹⁵N) can be incorporated into the molecule during its synthesis. nih.gov For example, synthesizing the compound with a ¹⁵N-labeled nicotinamide ring would allow researchers to follow its metabolism using LC-MS, as the resulting metabolites would also carry the isotopic label, making them easily distinguishable from endogenous molecules. nih.govresearchgate.net This approach can elucidate metabolic pathways, such as hydrolysis of the amide bond or modifications to the piperidine or ethyl groups.
Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP), can dramatically increase the NMR signal of isotopically labeled compounds by several orders of magnitude. nih.govnih.gov By hyperpolarizing a ¹³C- or ¹⁵N-labeled version of this compound, it becomes possible to monitor its distribution and metabolic conversion in real-time within living organisms using magnetic resonance imaging (MRI) or spectroscopy (MRS). acs.org This provides invaluable spatio-temporal information on the compound's pharmacokinetics and target engagement.
Crystallographic Analysis for Co-crystal Structures and Conformational Insights
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. nih.gov By growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it, the precise arrangement of atoms, bond lengths, and bond angles can be determined. researchgate.net This offers unparalleled insight into the molecule's preferred conformation.
Furthermore, crystallographic analysis is crucial for studying co-crystals, where this compound is crystallized with another molecule (a co-former). nih.gov The formation of co-crystals can be driven by non-covalent interactions such as hydrogen bonds, and their analysis reveals how the compound interacts with other molecules at a fundamental level. For instance, co-crystallization with a target enzyme or a model for a biological receptor could provide critical information about its binding mode. nih.gov The resulting structural data are invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives.
High-Throughput Screening (HTS) Assay Development for Enzyme Activity and Binding Studies
To investigate the potential interactions of this compound with enzymes, High-Throughput Screening (HTS) assays are developed. frontiersin.orgnih.gov These assays allow for the rapid testing of the compound's effect on the activity of a target enzyme in a miniaturized, automated format. For example, if this compound is being investigated as a potential inhibitor of an enzyme like nicotinamide N-methyltransferase (NNMT), an HTS assay could be designed to measure the formation of the methylated product. researchgate.net
These assays are often based on fluorescence, luminescence, or absorbance readouts. nih.govbangor.ac.uk For instance, a coupled enzyme assay could be used where the product of the primary enzymatic reaction is acted upon by a second enzyme that generates a detectable signal. nih.gov The development of such assays is critical for identifying and characterizing the biochemical activity of this compound and for screening large libraries of related compounds to discover molecules with desired biological activities. frontiersin.orgbangor.ac.uk
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of N 1 Ethyl 4 Piperidinyl Nicotinamide Derivatives
Identification of Key Pharmacophoric Elements within the N-(1-ethyl-4-piperidinyl)nicotinamide Scaffold
The this compound scaffold possesses distinct pharmacophoric features that are crucial for its interaction with biological targets. These elements can be broadly categorized into three main regions: the nicotinamide (B372718) head, the piperidine (B6355638) core, and the ethyl substituent on the piperidine nitrogen.
The Nicotinamide Moiety : The pyridine (B92270) ring of the nicotinamide is a key hydrogen bond acceptor, a feature essential for anchoring the molecule to the hinge region of many kinase ATP-binding sites. The amide linker contributes to the molecule's rigidity and provides additional hydrogen bonding opportunities (both donor and acceptor), which can be critical for target affinity.
The Piperidine Core : This central heterocyclic ring acts as a versatile scaffold, providing a three-dimensional structure that can be optimized for specific target interactions. The piperidine ring itself can engage in van der Waals interactions, and its substitution pattern is a key determinant of activity and selectivity. For some targets, the piperidine moiety is a critical structural element for dual activity at multiple receptors. nih.gov
The N-Ethyl Group : The ethyl group on the piperidine nitrogen is a hydrophobic feature that can occupy a hydrophobic pocket within the target protein. The size and nature of this substituent can significantly influence binding affinity and selectivity.
General pharmacophoric models for related nicotinamide and piperidine derivatives often highlight the importance of a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the amide NH), and a hydrophobic region, all of which are present in the this compound scaffold.
Impact of Substituent Modifications on Binding Affinity and Enzyme Modulation
The biological activity of this compound derivatives can be finely tuned by modifying substituents on both the nicotinamide and piperidine rings. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into how these modifications influence binding affinity and enzyme modulation.
Modifications to the nicotinamide ring can have a profound effect on activity. For instance, in a series of nicotinamide derivatives targeting succinate (B1194679) dehydrogenase, the introduction of diarylamine-modified scaffolds led to compounds with moderate fungicidal activity. nih.gov This suggests that bulky substituents on the nicotinamide ring can be tolerated and may enhance activity depending on the target.
Alterations to the piperidine ring and its substituents are also critical. In studies of piperidine-based monoamine oxidase (MAO) inhibitors, the nature of the substituent on the piperidine nitrogen was found to be crucial for activity and selectivity. acs.org For example, replacing the ethyl group with larger or more complex moieties can either enhance or diminish activity, depending on the specific interactions with the target protein.
The following interactive table summarizes the impact of various substituent modifications on the biological activity of related piperidine and nicotinamide derivatives, based on findings from multiple studies.
| Scaffold | Target | Modification | Effect on Activity | Reference |
| Nicotinamide | Succinate Dehydrogenase | Diarylamine substitution | Moderate fungicidal activity | nih.gov |
| Piperidine | Monoamine Oxidase (MAO) | N-propyl, N-diethyl substitution | Potent MAO-B inhibition | acs.org |
| Piperidine | Histamine H3/Sigma-1 Receptors | Replacement of piperazine (B1678402) with piperidine | Significant increase in σ1R affinity | nih.gov |
| Nicotinamide | Nicotinic Acetylcholine (B1216132) Receptors | 6-position substitution | Lipophilic substituents contribute to affinity, but increased size decreases affinity | researchgate.net |
Stereochemical Effects on Biological Activity and Target Interaction
For instance, in a study of piperidin-4-one derivatives, the stereochemistry of the synthesized compounds had a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, research on nature-inspired 3-Br-acivicin isomers demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of stereochemistry for biological function. unimi.it
The differential activity of stereoisomers often arises from their distinct binding modes within the chiral environment of a protein's active site. One enantiomer may form more favorable interactions, leading to higher affinity and potency, while the other may bind less effectively or even interact with different targets altogether. Therefore, for any substituted this compound derivatives that are chiral, the separation and biological evaluation of individual stereoisomers are crucial for understanding their true pharmacological potential.
Development of Predictive QSAR Models for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby accelerating the drug discovery process. mdpi.comnih.gov
For classes of compounds related to this compound, several QSAR studies have been successfully conducted. For example, a QSAR analysis of nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors was performed to propose new, more potent candidates. nih.gov The resulting models highlighted the importance of specific residues in the Btk active site for inhibitor binding.
Similarly, QSAR models have been developed for piperidine derivatives targeting various enzymes and receptors. researchgate.netnih.gov These studies often identify key molecular descriptors, such as lipophilicity, electronic properties, and steric parameters, that are correlated with biological activity. For instance, a QSAR study on piperidine derivatives as efflux pump inhibitors found that the partial negative surface area and the molecular shadow were important for inhibitory activity. nih.gov
The development of a robust QSAR model for this compound analogues would require a dataset of compounds with experimentally determined biological activities. Such a model could guide the design of new derivatives with improved potency and selectivity.
Fragment-Based Drug Discovery and Lead Optimization Strategies Applied to the Scaffold
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. wikipedia.orgselcia.com These initial hits can then be grown, merged, or linked to produce a more potent lead compound. lifechemicals.com The this compound scaffold can be deconstructed into its constituent fragments—nicotinamide and 1-ethyl-4-aminopiperidine—which could be screened individually in an FBDD campaign.
Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.comyoutube.comoncodesign-services.comcriver.com This iterative process typically involves:
Structure-Activity Relationship (SAR) guided modifications : Systematically altering different parts of the molecule to enhance target engagement and reduce off-target effects. patsnap.com
Improving physicochemical properties : Modifying the structure to optimize solubility, permeability, and metabolic stability.
In silico modeling : Using computational tools like molecular docking and QSAR to predict the impact of structural changes before synthesis.
For the this compound scaffold, lead optimization could involve modifying the ethyl group to probe for additional hydrophobic interactions, substituting the nicotinamide ring to enhance hydrogen bonding, or altering the piperidine ring to improve its pharmacokinetic properties. researchgate.net
Future Research Directions and Translational Perspectives for N 1 Ethyl 4 Piperidinyl Nicotinamide Chemistry
Exploration of Novel Biological Targets and Pathways for Scaffold Application
The unique hybrid structure of N-(1-ethyl-4-piperidinyl)nicotinamide suggests that its biological activity may extend beyond the established roles of its constituent parts. Future research should systematically explore a range of potential molecular targets and pathways.
The nicotinamide (B372718) moiety directs attention towards enzymes involved in NAD+ metabolism. nih.gov Key targets include:
Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a crucial target in cancer and inflammatory diseases. nih.gov Derivatives of nicotinamide are known to inhibit NAMPT, suggesting the this compound scaffold could be optimized for this purpose. nih.gov
Nicotinamide N-Methyltransferase (NNMT): This enzyme regulates NAD+ homeostasis by methylating nicotinamide. mdpi.com Its upregulation is linked to various cancers and metabolic disorders, making NNMT inhibitors a promising therapeutic strategy. mdpi.comnih.gov The scaffold could be explored for its potential to inhibit this enzyme.
Sirtuins: These NAD+-dependent deacetylases are central regulators of aging, metabolism, and cellular stress responses. Modulators of sirtuin activity are of high interest, and the nicotinamide scaffold could potentially interact with these enzymes.
The piperidine (B6355638) component is a well-established pharmacophore in neuropharmacology. This suggests exploring targets within the central nervous system:
Opioid Receptors: Structurally related N-substituted piperidines are known to be potent analgesics, indicating a potential for interaction with opioid receptors. nih.gov
Cholinesterases (AChE and BuChE): Piperidine-based structures are frequently used in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease. nih.gov
Other potential targets suggested by research on related nicotinamide derivatives include VEGFR-2, implicated in angiogenesis, and fungal cell wall biosynthesis pathways. nih.govnih.gov
Table 1: Potential Biological Targets for the this compound Scaffold
| Target Class | Specific Example(s) | Rationale for Investigation | Relevant Findings |
|---|---|---|---|
| Metabolic Enzymes | NAMPT, NNMT | The nicotinamide core is a substrate/regulator in NAD+ biosynthesis pathways. nih.govmdpi.com | Nicotinamide derivatives can inhibit NAMPT and NNMT, affecting cancer cell metabolism and NAD+ levels. nih.govnih.gov |
| Signaling Proteins | Sirtuins, VEGFR-2 | NAD+-dependent signaling is crucial in health and disease; other nicotinamide derivatives target protein kinases. nih.gov | Modulation of sirtuins affects aging and metabolism; specific pyridine (B92270) derivatives show VEGFR-2 inhibition. nih.gov |
| CNS Receptors/Enzymes | Opioid Receptors, AChE, MAO-B | The piperidine moiety is a common scaffold for CNS-active drugs. nih.govresearchgate.net | Piperidine alkaloids and related structures form the basis of MTDLs for neurodegenerative diseases. nih.govresearchgate.net |
| Antimicrobial Targets | Fungal Cell Wall Components | Nicotinamide derivatives have shown antifungal properties. nih.gov | Certain nicotinamide compounds exhibit fungicidal activity by disrupting the fungal cell wall. nih.gov |
Integration with Advanced Drug Discovery Technologies (e.g., Artificial Intelligence and Machine Learning for Compound Design)
The development of novel therapeutics based on the this compound scaffold can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.govquestjournals.org These technologies can revolutionize multiple stages of the drug discovery pipeline.
Target Identification and Validation: AI algorithms can analyze vast multi-omics datasets to identify novel biological targets or pathways that may be modulated by this scaffold, moving beyond the more intuitive targets. nih.gov
De Novo Design and Virtual Screening: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel derivatives of this compound with optimized properties. questjournals.org Concurrently, ML-powered virtual screening can rapidly assess large compound libraries to find molecules with a high probability of binding to a specific target, such as an enzyme active site. youtube.com
The use of AI can create a more efficient, iterative cycle of design, prediction, synthesis, and testing, ultimately reducing the time and cost associated with bringing a new drug to market. youtube.comchemistryviews.org
Development of Chemical Probes for Cellular and Molecular Studies
To elucidate the precise mechanism of action of this compound and its derivatives, the development of specialized chemical probes is essential. These tools are designed to study biological systems by allowing for the visualization or isolation of molecular interactions.
Based on the core scaffold, several types of probes could be developed:
Affinity-Based Probes: By attaching a reactive group (e.g., a photo-affinity label) to the scaffold, a probe can be created that covalently binds to its biological target upon activation (e.g., by UV light). This allows for the identification and isolation of target proteins.
Fluorescent Probes: Incorporating a fluorophore into the structure of this compound would allow researchers to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques.
Bioluminescent Probes: As demonstrated with nicotinamide riboside, developing a bioluminescent version of the probe could enable non-invasive, longitudinal imaging of its uptake and distribution in vivo. nih.gov
The creation of such probes is critical for validating biological targets and understanding the downstream effects of modulating those targets. For example, a potent and selective derivative of this compound could serve as an invaluable in vivo chemical probe to study the function of a specific enzyme like NNMT. nih.gov
Expanding the Synthetic Scope and Green Chemistry Initiatives for this compound Production
The synthesis of this compound typically involves the formation of an amide bond between a nicotinic acid derivative and 1-ethyl-4-aminopiperidine. While traditional methods often rely on coupling reagents that generate significant chemical waste, future research should focus on more sustainable and efficient synthetic strategies. nih.gov
Green Chemistry Approaches: The principles of green chemistry offer a roadmap for improving the production of this and related compounds. Key areas for development include:
Enzymatic Catalysis: Utilizing enzymes, such as lipases like Novozym® 435, can replace traditional chemical catalysts. These biocatalysts operate under mild conditions (e.g., lower temperatures) and can lead to high product yields with minimal byproducts. nih.gov
Continuous-Flow Microreactors: Shifting from traditional batch processing to continuous-flow systems offers numerous advantages, including enhanced safety, shorter reaction times, and increased yields. nih.gov This technology is particularly well-suited for enzymatic reactions.
Sustainable Solvents: Replacing hazardous organic solvents with environmentally benign alternatives, such as tert-amyl alcohol or even water, is a core tenet of green chemistry. nih.govpsu.edu
Novel Catalytic Systems: The development of new, reusable catalysts, such as the copper(II)-nicotinamide complex reported for C-N bond formation, could provide efficient and more sustainable routes for synthesizing derivatives. psu.edu
Table 2: Comparison of Synthetic Approaches for Nicotinamide Derivatives
| Feature | Traditional Synthesis (e.g., using EDC/HATU) | Green Chemistry Approach (e.g., Enzymatic Flow Chemistry) |
|---|---|---|
| Catalyst/Reagent | Stoichiometric amounts of chemical coupling agents. nih.gov | Catalytic quantities of a reusable enzyme (e.g., Novozym® 435). nih.gov |
| Solvent | Often uses conventional organic solvents (e.g., DMF, DCM). nih.gov | Employs environmentally friendly solvents like tert-amyl alcohol. nih.gov |
| Reaction Conditions | Can require a wider range of temperatures and longer reaction times. | Mild temperatures (e.g., 50 °C) and significantly shorter residence times (minutes). nih.gov |
| Waste Generation | Produces significant stoichiometric byproducts that must be removed. nih.gov | Minimal waste, as the catalyst is reusable and the process is more efficient. nih.gov |
| Efficiency | Yields can be variable. | Consistently high product yields (e.g., 81-88%). nih.gov |
Potential for Multitarget Ligand Design and Polypharmacology Research using the Scaffold
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. The "one target, one drug" paradigm is often insufficient for these conditions. This has led to the rise of polypharmacology and the rational design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets. researchgate.net
The this compound scaffold is an ideal platform for MTDL development due to its chimeric nature:
The nicotinamide moiety can be directed at metabolic or signaling targets (e.g., NAMPT, NNMT). nih.govmdpi.com
The piperidine moiety can be tailored to interact with CNS targets (e.g., AChE, MAO-B, or other receptors). nih.govresearchgate.net
For example, research has shown that combining a piperidine scaffold with other pharmacophores can yield potent MTDLs for Alzheimer's disease that inhibit both cholinesterases and monoamine oxidase B (MAO-B). nih.govresearchgate.net By applying a similar strategy, derivatives of this compound could be designed to simultaneously modulate a metabolic enzyme implicated in cellular stress and a neurological target involved in cognitive function. This dual-action approach could offer synergistic therapeutic benefits and represents a promising frontier for translational research.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(1-ethyl-4-piperidinyl)nicotinamide, and how are intermediates characterized?
- Synthetic Routes :
- Multi-step reactions often start with functionalizing the piperidine core. For example, alkylation of 4-piperidone with ethylamine forms the 1-ethylpiperidine intermediate, followed by coupling with nicotinamide derivatives via amide bond formation (e.g., using carbodiimide coupling agents) .
- Alternative routes may involve reductive amination or nucleophilic substitution to introduce the ethyl group at the piperidine nitrogen .
- Characterization :
- Intermediates are purified via column chromatography and characterized using NMR spectroscopy (e.g., H, C) and mass spectrometry (HRMS) to confirm molecular weight and structural integrity .
Q. How is the structural uniqueness of this compound leveraged in target identification studies?
- The compound’s piperidine-ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the nicotinamide moiety allows for hydrogen bonding with biological targets (e.g., enzymes like kinases or NAD-dependent proteins) .
- Structural Confirmation :
- X-ray crystallography or 2D-NMR (e.g., NOESY, HSQC) resolves spatial arrangements and confirms stereochemistry .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays to measure IC values against targets like PDE4 or kinases .
- Cell Viability Assays : MTT or resazurin-based tests to assess cytotoxicity in cancer or microbial models .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Root Causes :
- Variations in substituents (e.g., halogen vs. methyl groups) alter steric/electronic properties, affecting target interactions .
- Differences in assay conditions (e.g., pH, co-solvents) may impact compound solubility or stability .
- Resolution Strategies :
- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .
- Validate assays using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal methods (e.g., SPR + cellular assays) .
Q. What strategies optimize reaction yields in multi-step syntheses of analogs?
- Reagent Optimization :
- Use cost-effective catalysts (e.g., Pd/C for hydrogenation) and minimize stoichiometric excess to reduce side products .
- Process Enhancements :
- Continuous Flow Synthesis : Improves heat/mass transfer, scalability, and reproducibility for steps like amide coupling .
- In-line Analytics : FTIR or HPLC monitors reaction progress in real-time, enabling rapid adjustments .
Q. How does the compound’s aggregation behavior in solution affect bioassay interpretation?
- Aggregation Detection :
- Dynamic light scattering (DLS) or NMR relaxation time measurements identify colloidal aggregates, which can cause false-positive inhibition .
- Mitigation :
- Add detergents (e.g., 0.01% Triton X-100) or use lower compound concentrations (<10 µM) to prevent non-specific binding .
Data Contradiction Analysis
Q. Why might this compound exhibit variable potency across enzyme isoforms?
- Structural Insights :
- Molecular docking reveals divergent binding poses due to isoform-specific active site residues (e.g., PDE4B vs. PDE4D) .
- Experimental Design :
- Use isoform-purified enzymes (validated via Western blot) and compare kinetic parameters (, ) under identical conditions .
Q. How can conflicting cytotoxicity data between 2D vs. 3D cell models be addressed?
- Model Limitations :
- 3D spheroids mimic in vivo tumor microenvironments better but may reduce compound penetration .
- Protocol Harmonization :
- Standardize metrics (e.g., IC normalization to cell count vs. spheroid volume) and use dual-reporter assays (e.g., ATP + caspase-3) .
Methodological Tables
| Key Functional Groups | Impact on Bioactivity | Evidence |
|---|---|---|
| Ethyl-piperidine | Enhances lipophilicity and BBB penetration | |
| Nicotinamide moiety | Facilitates hydrogen bonding with NAD-binding sites | |
| Halogen substituents | Increases antimicrobial potency via hydrophobic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
